2-(5-Bromo-3-pyridylthio)ethan-1-ol

Description

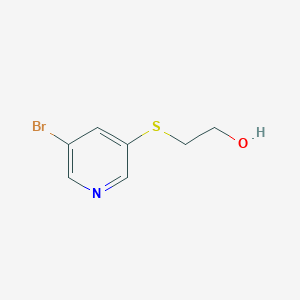

2-(5-Bromo-3-pyridylthio)ethan-1-ol is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a thioether-linked ethanol moiety at the 3-position. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C7H8BrNOS |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)sulfanylethanol |

InChI |

InChI=1S/C7H8BrNOS/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 |

InChI Key |

AFJZXSTVWNNGMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)SCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Substituent Comparisons

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)

- Structure: Contains a brominated phenyl ring with a methoxy group and ethanol chain .

- Key Differences :

- Aromatic System : Phenyl vs. pyridyl in the target compound. The pyridine ring introduces nitrogen-based electron-withdrawing effects, altering reactivity.

- Substituents : Methoxy (-OCH₃) in Compound 23 vs. thioether (-S-) in the target. Thioethers enhance nucleophilicity compared to ethers.

1-(5-Bromo-pyridin-3-yl)-ethanone

- Structure : A bromopyridyl ketone with a carbonyl group instead of an alcohol .

- Key Differences :

- Functional Group : Ketone (C=O) vs. alcohol (-OH). Ketones are more electrophilic, while alcohols participate in hydrogen bonding.

- Molecular Weight : 200.04 g/mol (ketone) vs. ~225–230 g/mol (estimated for the target, considering additional sulfur and oxygen).

1-(5-Bromothiophen-2-yl)ethan-1-ol

- Structure: Bromothiophene-linked ethanol .

- Key Differences :

- Aromatic System : Thiophene (sulfur-containing five-membered ring) vs. pyridine (nitrogen-containing six-membered ring). Thiophenes exhibit higher electron richness.

- Molar Mass : 207.09 g/mol (thiophene analog) vs. higher mass for the pyridylthio target.

Physical and Spectroscopic Properties

Melting Points and Stability

- 1-(5-Bromo-pyridin-3-yl)-ethanone: mp 90°C .

- Target Compound : Expected higher mp than phenyl analogs due to pyridine’s polarity and hydrogen bonding capacity.

Spectroscopic Data

- Compound 23: ¹H NMR shows distinct shifts for the methyl group (C9) and ethanol protons .

- Target Compound : The pyridylthio group would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to phenyl or thiophene analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.